molecular formula C19H21NO5S B6413311 3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261990-66-2

3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413311
CAS No.: 1261990-66-2
M. Wt: 375.4 g/mol
InChI Key: MYVJBXKIMYVDQA-UHFFFAOYSA-N
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Description

3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group and a piperidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidinylsulfonylphenyl Intermediate: This step involves the sulfonylation of a piperidine derivative with a phenyl group.

    Methoxylation: Introduction of the methoxy group onto the benzoic acid core.

    Coupling Reaction: The final step involves coupling the methoxybenzoic acid with the piperidinylsulfonylphenyl intermediate under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of 3-hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.

    Reduction: Formation of 3-methoxy-4-[4-(piperidin-1-ylsulfanyl)phenyl]benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives are studied for their biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is known to enhance binding affinity to certain biological targets, while the methoxy group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid: Lacks the methoxy group, which may affect its biological activity and solubility.

    3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: The hydroxyl group can alter the compound’s reactivity and interaction with biological targets.

Uniqueness

3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of both the methoxy and piperidinylsulfonyl groups, which together confer specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

3-methoxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-25-18-13-15(19(21)22)7-10-17(18)14-5-8-16(9-6-14)26(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJBXKIMYVDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692385
Record name 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-66-2
Record name 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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